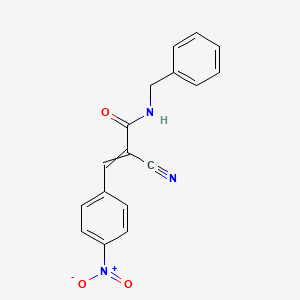

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide

Descripción

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a cyanoenamide derivative characterized by a benzyl group, a cyano (-CN) substituent, and a para-nitrophenyl moiety. Its molecular structure features a conjugated enamide system, which enhances electronic delocalization and influences its reactivity and biological interactions. The para-nitro group confers strong electron-withdrawing properties, making the compound a versatile intermediate in organic synthesis and drug development.

Propiedades

Número CAS |

204010-55-9 |

|---|---|

Fórmula molecular |

C17H13N3O3 |

Peso molecular |

307.30 g/mol |

Nombre IUPAC |

(E)-N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C17H13N3O3/c18-11-15(10-13-6-8-16(9-7-13)20(22)23)17(21)19-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,21)/b15-10+ |

Clave InChI |

GBMZRAHROINDEX-XNTDXEJSSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

SMILES isomérico |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |

SMILES canónico |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AG-1801; AG1801; AG 1801; UNII-WYN000A4MH; |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common route might include:

Nitration: Introduction of the nitro group to the phenyl ring.

Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

Cyano Group Introduction: Addition of the cyano group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitrophenyl group can undergo further oxidation reactions.

Reduction: The nitro group can be reduced to an amine.

Substitution: The cyano and nitrophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles or electrophiles depending on the reaction type.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various substituted products depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: Potential use in biochemical assays or as a probe.

Medicine: Investigated for its pharmacological properties.

Industry: Used in the synthesis of polymers or other industrial chemicals.

Mecanismo De Acción

The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Position Variations

N-benzyl-2-cyano-3-(3-nitrophenyl)prop-2-enamide

- Structural Difference : Nitro group in the meta position (3-nitrophenyl) instead of para.

- Impact :

- The meta-nitro group reduces conjugation efficiency compared to the para isomer, leading to altered electronic effects and reactivity.

- Lower thermal stability and reduced bioactivity in enzyme inhibition assays due to steric hindrance and weaker electron withdrawal .

N-benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide

- Structural Difference : Fluorine atom in the ortho position (2-fluorophenyl) replaces the nitro group.

- Impact :

- Fluorine’s electronegativity introduces polar interactions, enhancing solubility in polar solvents.

- Exhibits distinct biological activity, including antimicrobial properties, but reduced efficacy as an enzyme inhibitor compared to the nitro-substituted analog .

Functional Group Modifications

(E)-N-benzyl-2-cyano-3-(3-methoxyphenyl)prop-2-enamide

- Structural Difference : Methoxy (-OCH₃) group replaces the nitro substituent.

- Impact: Methoxy acts as an electron-donating group, diminishing the compound’s electrophilicity. Enhanced solubility in non-polar solvents but reduced reactivity in nucleophilic substitutions. Primarily used in material science for polymer synthesis .

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide

- Structural Difference : Piperazine moiety replaces the nitrophenyl group.

- Impact: The basic piperazine nitrogen enhances interaction with biological targets, such as neurotransmitter receptors.

Actividad Biológica

N-benzyl-2-cyano-3-(4-nitrophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyano group and a nitrophenyl moiety, which contribute to its reactivity and biological activity. The structural formula can be represented as follows:

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.

- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways associated with cell growth and apoptosis.

- Gene Expression Alteration : The compound may influence the expression of genes involved in inflammation and cancer progression .

Case Studies

- Anticancer Activity : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, with significant apoptosis observed through flow cytometry analysis .

- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating promising antimicrobial potential.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.